molecular formula C12H9NO3 B6414258 4-(5-Hydroxypyridin-2-yl)benzoic acid CAS No. 1261912-14-4

4-(5-Hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6414258
CAS No.: 1261912-14-4
M. Wt: 215.20 g/mol
InChI Key: GVRHFEFBVZLEOD-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-yl)benzoic acid is an organic compound that belongs to the class of pyridinylbenzoic acids It is characterized by the presence of a hydroxyl group attached to the pyridine ring and a carboxylic acid group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

It’s structurally similar to porphyrins, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent forces such as van der Waals forces, hydrogen bonding, and π-π stacking .

Cellular Effects

It’s structurally similar to porphyrins, which are known to have significant effects on various types of cells and cellular processes . For instance, porphyrins can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to porphyrins, which are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s structurally similar to porphyrins, which are known to have certain stability and degradation characteristics .

Dosage Effects in Animal Models

It’s structurally similar to porphyrins, which are known to have varying effects at different dosages .

Metabolic Pathways

It’s structurally similar to porphyrins, which are known to interact with various enzymes and cofactors .

Transport and Distribution

It’s structurally similar to porphyrins, which are known to interact with various transporters and binding proteins .

Subcellular Localization

It’s structurally similar to porphyrins, which are known to localize in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.

Another method involves the directed ortho-metalation (DoM) followed by borylation. This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxo-pyridin-2-yl)benzoic acid.

    Reduction: Formation of 4-(5-hydroxypyridin-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Hydroxypyridin-2-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxypyridin-2-yl)benzoic acid is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This unique structure allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHFEFBVZLEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692545
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-14-4
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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